molecular formula C9H14N2 B12112300 1-(4-Methylphenyl)ethane-1,2-diamine

1-(4-Methylphenyl)ethane-1,2-diamine

Cat. No.: B12112300
M. Wt: 150.22 g/mol
InChI Key: AQZSWECURAKYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)ethane-1,2-diamine is a valuable aromatic diamine compound serving as a versatile building block in organic synthesis and materials science research. This chemical features both a primary amine and an aromatic ring system, making it a suitable precursor for the construction of more complex molecular architectures, such as ligands for catalysis, pharmaceutically relevant scaffolds, and monomers for polymer chemistry. While specific applications for this exact compound are not fully detailed in current literature, its structural analogs are frequently employed in the development of fragrance encapsulation systems and specialty polymers . Researchers value this diamine for its potential to introduce both rigidity and coordinative sites into a molecule. The compound is provided as a high-purity material strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle all chemicals using appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3

InChI Key

AQZSWECURAKYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Methylphenyl Ethane 1,2 Diamine and Analogues

Established Synthetic Pathways for Aryl-Substituted Ethane-1,2-diamines

The preparation of aryl-substituted ethane-1,2-diamines is built upon a foundation of well-established chemical transformations. These methods, while effective, sometimes face limitations regarding substrate scope or stereocontrol. nih.gov

A primary and long-standing approach to synthesizing 1,2-diamines involves the condensation of a carbonyl compound with an amine, followed by reduction. For aryl-substituted diamines, this often begins with an α-functionalized ketone or aldehyde. A typical sequence involves the reaction of a diamine with a dicarbonyl compound to form a diimine (Schiff base), which is then reduced. researchgate.net For instance, the condensation of a diamine and a dialdehyde (B1249045) can yield a macrocyclic bis-Schiff base. researchgate.net

Another classical strategy is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester. numberanalytics.comwikipedia.org This intermediate is highly versatile and can be further modified and reduced to create the diamine backbone. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is also used to form cyclic β-keto esters which can be precursors to cyclic diamines. wikipedia.orgorganic-chemistry.org

The reaction of dicarboxylic acids with diamines is a fundamental condensation polymerization process that forms polyamides through the loss of water, creating an amide linkage. youtube.com While this is primarily for polymer synthesis, the underlying condensation principle is a cornerstone of classical organic synthesis.

Reaction Type Starting Materials Intermediate/Product Type Key Features
Schiff Base Formation & ReductionDiamine, Dicarbonyl CompoundDiimine (Schiff Base), DiamineForms C=N bonds, then reduces to C-N. researchgate.net
Claisen CondensationTwo Esters or Ester + Carbonylβ-Keto EsterForms C-C bonds; versatile intermediate. numberanalytics.comwikipedia.org
Amide FormationDicarboxylic Acid, DiaminePolyamideForms amide linkage via loss of water. youtube.com

Creating complex and chiral aryl-substituted ethane-1,2-diamines often requires multi-step synthetic sequences. These routes offer greater control over the final molecular architecture and stereochemistry. Chiral pool synthesis, which utilizes readily available enantiopure starting materials like terpenes, is a common strategy. nih.gov For example, complex natural products have been synthesized from chiral terpenes such as (−)-myrtenal and (−)-linalool through multi-step sequences involving key steps like McMurray coupling and organocatalyzed cyclizations. nih.gov

Asymmetric lithiation is another powerful technique. An imidazolidine (B613845) derived from an existing diamine can undergo asymmetric lithiation using sec-butyllithium (B1581126) and (-)-sparteine (B7772259). The resulting lithiated species reacts with various electrophiles to create substituted imidazolidines with high optical purity, which can then be hydrolyzed to yield the desired chiral substituted ethylenediamines. nih.gov

Other multi-step approaches include:

The ring-opening of activated aziridines with amines, catalyzed by Lewis acids like indium tribromide or scandium triflate, to produce vicinal diamines. organic-chemistry.org

Rhodium-catalyzed C-H amination technology, which can generate differentially substituted 1,2-diamine derivatives through the formation and subsequent reduction of oxathiadiazinane heterocycles. nih.gov

The synthesis of bis-indenyl ethane (B1197151) ligands, which involves a multi-step process starting from arylindenes, demonstrates the construction of complex molecules containing a substituted ethane bridge between two aryl systems. ut.ac.ir

Development of Advanced Synthetic Routes to 1-(4-Methylphenyl)ethane-1,2-diamine

To overcome the limitations of classical methods, significant research has focused on developing more efficient and selective synthetic routes. These advanced strategies aim for higher yields, better stereocontrol, and broader functional group tolerance.

Achieving chemo- and regioselectivity is crucial when synthesizing unsymmetrically substituted diamines. Modern catalytic systems have enabled significant progress in this area.

Copper-catalyzed hydroamination has emerged as a powerful method for the regio- and enantioselective synthesis of 1,2-diamine derivatives from allylic pivalamides. nih.gov This approach allows for the efficient construction of chiral, differentially protected vicinal diamines under mild conditions. nih.gov Similarly, rhodium-catalyzed hydroamination of allylic amines provides access to a wide range of unsymmetrical vicinal diamines. organic-chemistry.org

Other notable regioselective methods include:

The synthesis of 1,4-disubstituted 1,2,3-bistriazoles from N-propargyl bis(indolyl)methanes using a CuI catalyst, which proceeds with high regioselectivity. nih.gov

The cyclization of gem-dihaloalkenes with β-keto tertiary thioamides to produce polysubstituted 2-aminothiophenes in a chemo- and regioselective manner without a metal catalyst. researchgate.net

The alkylation of β-ketoester dianions to prepare novel β-ketoesters, which can then be cyclized to form 2-alkylidenetetrahydrofurans with excellent regioselectivity. researchgate.net

A solvent-controllable photoreaction of 4-methoxyazobenzenes can selectively yield either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles, demonstrating high regioselectivity based on reaction conditions. rsc.org

Methodology Catalyst/Reagent Substrate Key Outcome
Copper-Catalyzed HydroaminationCopper Hydride (CuH)γ-Substituted Allylic PivalamidesHigh regio- and enantioselectivity for chiral 1,2-diamines. nih.gov
Rhodium-Catalyzed HydroaminationRhodium ComplexAllylic AminesSynthesis of unsymmetrical vicinal diamines. organic-chemistry.org
Azobenzene PhotoreactionUV light, HCl4-MethoxyazobenzenesSolvent-controlled selective synthesis of N-arylbenzene-1,2-diamines. rsc.org
Aziridine Ring-OpeningIndium TribromideActivated Aziridines, Aromatic AminesHighly regioselective formation of vicinal diamines. organic-chemistry.org

In situ generation of reactive intermediates is a powerful strategy that can simplify synthetic procedures and avoid the isolation of unstable compounds. In the context of diamine synthesis, this often involves the in situ formation of imines or other reactive species that are immediately consumed in a subsequent reaction.

For example, a Lewis acid-promoted reaction can involve the in situ generation of o-quinone methides (o-AQMs) from o-hydroxyphenyl propargylamines. acs.org These intermediates can then undergo further reactions to build complex heterocyclic systems. Another approach involves the in situ generation of heteroaryllithium species, which are then trapped by a zinc chloride diamine complex. This method suppresses competing side reactions and allows for the functionalization of various heteroarenes. acs.org

The diamination of allenes can also involve the in situ generation of N-chloropiperidine, which was found to be effective, although in some cases using the reagent directly gave slightly higher yields. researchgate.net This highlights the utility of in situ techniques as a viable, streamlined alternative in complex transformations.

Derivatization Strategies for this compound and its Analogues

Once synthesized, this compound and its analogues can be further modified or derivatized to create a wide range of functional molecules. These diamines are valuable as ligands for chiral catalysts and as building blocks for pharmaceuticals. sigmaaldrich.com

A common derivatization involves the formation of Schiff bases. For example, ethylenediamine (B42938) readily condenses with salicylaldehydes to form salen ligands, which are important in catalysis. wikipedia.org Similarly, this compound can be expected to react with various aldehydes and ketones to form corresponding Schiff base ligands.

The amino groups of the diamine can also be functionalized through amidation or alkylation. The synthesis of iron(III) complexes with N,O-ligands often starts with a diamine that is derivatized through reactions like the Mannich reaction or reductive amination to introduce other ligating groups. researchgate.net Furthermore, complex drug molecules that contain a secondary amine can be used in diamination reactions to incorporate these bioactive scaffolds into larger, more complex structures. researchgate.net This strategy provides an efficient pathway to tune or repurpose the function of existing drugs. researchgate.net

N-Alkylation and N-Acylation Reactions.

The modification of the amino groups of this compound and its analogues through N-alkylation and N-acylation introduces new functional groups and steric bulk, significantly influencing the chemical and physical properties of the resulting molecules. These reactions are fundamental in tailoring the diamine scaffold for specific applications.

N-Alkylation Reactions:

N-alkylation of diamines can be achieved through several synthetic routes, most commonly via nucleophilic substitution with alkyl halides or through reductive amination.

Alkylation with Alkyl Halides: This method involves the reaction of the diamine with an alkyl halide. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide. wikipedia.org The reaction can lead to a mixture of mono-, di-, tri-, and even tetra-alkylated products. To favor mono- or di-alkylation, reaction conditions such as the stoichiometry of the reactants, temperature, and the use of a base to neutralize the formed hydrohalic acid must be carefully controlled. For instance, using a large excess of the diamine can favor mono-alkylation. Industrially, ethylenediamine is produced by the alkylation of ammonia (B1221849) with 1,2-dichloroethane. wikipedia.org

Reductive Amination: This is a highly effective method for the controlled N-alkylation of amines. It involves the reaction of the diamine with an aldehyde or a ketone in the presence of a reducing agent. masterorganicchemistry.com An imine or enamine intermediate is formed in situ, which is then reduced to the corresponding alkylated amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comscispace.comscielo.org.mxtubitak.gov.tr The choice of reducing agent can influence the selectivity of the reaction. For example, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered with alkyl halides. masterorganicchemistry.com

N-Acylation Reactions:

N-acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amine. This is typically achieved using acyl chlorides or acid anhydrides.

Acylation with Acyl Chlorides: Acyl chlorides are highly reactive acylating agents that react readily with primary and secondary amines to form amides. chemguide.co.uklibretexts.org The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of a chloride ion. chemguide.co.uk The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride gas that is formed. ncert.nic.in

Acylation with Acid Anhydrides: Acid anhydrides are another common class of acylating agents. orientjchem.orgresearchgate.net The reaction mechanism is similar to that of acyl chlorides, involving nucleophilic attack by the amine on a carbonyl carbon of the anhydride (B1165640). This results in the formation of an amide and a carboxylic acid as a byproduct. cdnsciencepub.com Acetic anhydride is a frequently used reagent for the introduction of acetyl groups. orientjchem.orgresearchgate.netcdnsciencepub.com The reaction can often be performed under mild conditions, sometimes even in water or without a solvent. orientjchem.orgresearchgate.net

Formation of Schiff Bases from Diamine Precursors.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. orgsyn.org This reaction is generally reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. orgsyn.org Schiff bases derived from diamines are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions.

The synthesis of Schiff bases from this compound and its analogues involves the reaction of the diamine with a suitable carbonyl compound. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon to form an unstable carbinolamine intermediate, which then undergoes dehydration to yield the imine. wikipedia.orgorgsyn.org

A variety of aldehydes and ketones can be used in these condensation reactions, leading to a wide range of Schiff base structures. For example, the reaction of ethylenediamine with substituted benzaldehydes, such as 4-chlorobenzaldehyde (B46862) and 3-nitrobenzaldehyde, yields the corresponding N,N'-bis(benzylidene)ethane-1,2-diamine Schiff bases. commonorganicchemistry.com Similarly, benzil (B1666583) can react with hexamethylenediamine (B150038) to form a cyclic Schiff base ligand. scispace.com

The reaction conditions for Schiff base formation can vary. Often, the reactants are refluxed in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid. wikipedia.org Microwave irradiation has also been employed as an efficient method for the synthesis of Schiff bases, often leading to shorter reaction times and higher yields. wikipedia.org

The table below presents examples of Schiff bases synthesized from diamine precursors, highlighting the diversity of carbonyl compounds that can be employed.

Diamine PrecursorCarbonyl CompoundSchiff Base ProductReference
Ethylenediamine4-ChlorobenzaldehydeN,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine commonorganicchemistry.com
Ethylenediamine3-NitrobenzaldehydeN,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine commonorganicchemistry.com
Benzene-1,2-diamineo-Chlorobenzoic acid (followed by cyclization and reaction with various aldehydes)Various Schiff bases containing an acridone (B373769) moiety orientjchem.org
HexamethylenediamineBenzil(1Z,3Z)-2,3-diphenyl-5,6,7,8,9,10-hexahydro-1,4-diazecine scispace.com
Propane-1,3-diamineVarious halogen substituted benzaldehydesNovel bis-Schiff bases wikipedia.org

Stereochemical Aspects and Asymmetric Synthesis of 1 4 Methylphenyl Ethane 1,2 Diamine

Enantiomer Synthesis and Separation Techniques

The generation of single enantiomers of 1-(4-Methylphenyl)ethane-1,2-diamine can be achieved through two primary strategies: direct asymmetric synthesis, which aims to create a specific enantiomer from the outset, or the resolution of a racemic mixture, which involves separating a 50:50 mixture of both enantiomers. rsc.orgslideshare.net

Catalytic asymmetric synthesis represents one of the most efficient methods for producing enantioenriched compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. Both metal-based catalysts and small organic molecules (organocatalysts) have been employed for the synthesis of chiral 1,2-diamines. rsc.org

Transition metal catalysts, particularly those based on rhodium, palladium, and silver, are powerful tools for the asymmetric synthesis of chiral diamines. rsc.orgnih.gov A prevalent strategy is the asymmetric hydrogenation of prochiral enamines or imines. For instance, rhodium complexes featuring chiral phosphine (B1218219) ligands have demonstrated high efficiency in the hydrogenation of enamides to produce chiral amines with excellent enantioselectivities. nih.govrsc.org Another significant metal-catalyzed approach is the aminolysis of aziridines. Silver(I) complexes with chiral diphosphine ligands can catalyze the ring-opening of N-tosylaziridines with amines to yield chiral vicinal diamine derivatives. orgsyn.org Similarly, palladium-catalyzed reactions, such as allylic amination, provide routes to these structures. nih.gov These methods often achieve high yields and enantiomeric excesses (ee), a measure of the purity of the enantiomer. nih.govrsc.orgnih.gov

Catalyst TypeReaction TypeGeneral SubstrateKey Features
Rhodium/Chiral Phosphine LigandAsymmetric HydrogenationProchiral Enamides/IminesHigh yields and excellent enantioselectivities (often >90% ee) are achievable. nih.govrsc.org
Silver(I)/Chiral DiphosphineAsymmetric AminolysisN-TosylaziridinesEffective for kinetic resolution and desymmetrization, providing access to various chiral diamine derivatives. orgsyn.org
Palladium/Chiral LigandAsymmetric Allylic AminationAllylic Carbonates/EpoxidesAllows for the synthesis of differentially protected 1,2-diamines with high enantioinduction. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a complementary strategy to metal catalysis. rsc.org For the synthesis of chiral 1,2-diamines, organocatalytic methods often involve the activation of substrates through the formation of transient iminium or enamine intermediates. nih.gov Chiral Brønsted acids, such as phosphoric acids derived from BINOL, or chiral amines can catalyze the addition of nucleophiles to imines or the functionalization of enamines. rsc.org These cascade reactions, where multiple bonds are formed in a single sequence, can produce complex chiral molecules with high stereocontrol. nih.gov While specific examples for the direct organocatalytic synthesis of this compound are not extensively detailed, the general principles are well-established for the broader class of 1,2-diamines. rsc.orgnih.gov

Optical resolution is a classical yet widely practiced technique for separating racemic mixtures. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. researchgate.net These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net

A practical resolution for the closely related compound 1-phenyl-2-(4-methylphenyl)ethylamine has been achieved using (S)-mandelic acid as the resolving agent. researchgate.net The efficiency of the resolution can be controlled by the dielectric constant of the solvent system. For example, crystallization from aqueous ethanol (B145695) can favor the precipitation of one diastereomeric salt, while using pure ethanol can favor the other, allowing for the isolation of both enantiomers from the same racemic mixture. researchgate.net After separation, the pure enantiomer is recovered by treating the diastereomeric salt with a base.

Target EnantiomerResolving AgentSolvent SystemYieldDiastereomeric Excess (de)
(S)-1-phenyl-2-(4-methylphenyl)ethylamine(S)-Mandelic Acid74% (w/w) aqueous ethanol33%96%
(R)-1-phenyl-2-(4-methylphenyl)ethylamine(S)-Mandelic Acid100% Ethanol23%98%
Data from a study on the resolution of 1-phenyl-2-(4-methylphenyl)ethylamine. researchgate.net

Catalytic Asymmetric Synthesis of Chiral 1,2-Diamines.

Analysis of Chiral Purity and Configuration

Determining the enantiomeric purity (or enantiomeric excess) of a chiral sample is crucial. The primary technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govsigmaaldrich.com

For chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are commonly employed. nih.gov The separation is influenced by the mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often used to improve peak shape and resolution for basic analytes. sigmaaldrich.com The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. sigmaaldrich.com The absolute configuration of the enantiomers is typically determined by X-ray crystallography of a suitable crystalline derivative. nih.gov

Influence of Stereochemistry on Molecular Interactions and Reactivity

The stereochemistry of this compound is paramount when it is used as a chiral ligand in asymmetric catalysis. researchgate.netnih.gov When complexed with a metal center (e.g., Rhodium, Nickel, Palladium), the chiral diamine creates a well-defined, three-dimensional chiral environment around the metal. orgsyn.orgnih.gov This chiral space dictates how a substrate molecule can approach and bind to the catalyst.

This directed binding influences the reaction pathway, favoring the formation of one enantiomer of the product over the other. For instance, in nickel-catalyzed cross-coupling reactions, the use of a chiral diamine ligand like (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane was found to be critical for achieving both high yield and high enantioselectivity. orgsyn.org The specific spatial arrangement of the phenyl and methyl groups on the diamine backbone creates steric and electronic effects that are transmitted to the catalytic center, thereby controlling the stereochemical outcome of the reaction. Without the precise stereochemistry of the ligand, the reaction would either fail or produce a racemic mixture of the product. This demonstrates that the reactivity and, more importantly, the stereoselectivity of the catalytic system are directly governed by the stereochemistry of the diamine ligand. orgsyn.org

Coordination Chemistry and Metal Complexation of 1 4 Methylphenyl Ethane 1,2 Diamine

Fundamental Principles of Diamine Ligand Coordination

The coordination behavior of 1-(4-Methylphenyl)ethane-1,2-diamine is primarily dictated by the two nitrogen atoms of the diamine functional group. These nitrogen atoms, each possessing a lone pair of electrons, act as Lewis bases, donating electron density to a central metal atom, which acts as a Lewis acid.

Bidentate Chelation Modes

This compound functions as a classic bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously. nih.govbritannica.com This mode of binding, known as chelation, results in the formation of a stable ring structure incorporating the metal atom. britannica.comlibretexts.org The process involves the two nitrogen atoms of the ethane-1,2-diamine backbone coordinating to the metal center, a behavior characteristic of ligands like ethylenediamine (B42938) (en). semanticscholar.orgyoutube.com This chelation is an entropically favored process, contributing to the enhanced thermodynamic stability of the resulting complex compared to analogous complexes with monodentate amine ligands. This phenomenon is known as the chelate effect. libretexts.org The ligand can bind in a κ² mode, where both nitrogen atoms are coordinated to the metal. nih.gov

Structural Characteristics of Chelate Rings

When this compound chelates to a metal ion, it forms a five-membered ring composed of the metal atom, the two nitrogen atoms, and the two carbon atoms of the ethylenediamine backbone (M-N-C-C-N). nih.gov Five- and six-membered chelate rings are generally the most stable, with five-membered rings being particularly favorable for octahedral and square-planar complexes that prefer L-M-L (ligand-metal-ligand) bond angles of approximately 90°. britannica.comlibretexts.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Cu, Pd, Pt, Mn, Co, Ni, Zn)

Complexes of this compound and structurally related ligands have been synthesized with a wide range of transition metals.

Copper (Cu): Copper(II) complexes with related N-substituted ethylenediamines have been synthesized and characterized. For example, the reaction of Cu(OAc)₂·2H₂O with N,N'-dibenzylethane-1,2-diamine yields a complex with an elongated octahedral geometry. nih.gov X-ray diffraction analysis of a Cu(II) complex with a terpene derivative of ethylenediamine showed the copper center to be five-coordinate, bound to the two nitrogen atoms of the diamine, an oxygen atom from the ligand, and two chloride ions, forming two five-membered chelate rings. nih.gov A unique copper complex featuring both bidentate and monodentate ethylenediamine ligands has also been reported, resulting in a five-coordinate square-pyramidal geometry. rsc.org

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with diamine ligands are readily prepared, often from precursors like K₂[PdCl₄] or K₂[PtCl₄]. nih.gov For instance, dichloro(diisobutyl (S,S)-2,2'-(1,2-ethanediyldiimino)di(4-methylpentanoate))palladium(II) was synthesized from K₂[PdCl₄] and the corresponding diamine ligand. nih.gov These d⁸ metal ions typically form four-coordinate, square-planar complexes. The synthesis of such complexes often involves the reaction of the metal precursor with the chiral diamine in an aqueous or mixed-solvent system. britannica.comresearchgate.net

Manganese (Mn), Cobalt (Co), Nickel (Ni), Zinc (Zn): Complexes of these metals with related diamines have been synthesized, typically showing octahedral coordination. nih.gov For instance, reacting NiCl₂ with ethylenediamine can lead to the formation of [Ni(en)₃]²⁺ or mixed-ligand complexes like [Ni(en)₂(H₂O)₂]²⁺. rsc.org The synthesis of a Co(II) complex with a macrocyclic ligand showed a distorted geometry between octahedral and trigonal prismatic. nih.gov Magnetic measurements are often used to characterize these complexes, particularly for paramagnetic ions like Co(II) and Ni(II). nih.govncert.nic.in

The general synthesis procedure involves dissolving the metal salt (e.g., chloride, acetate, or nitrate) and the diamine ligand in a solvent like ethanol (B145695) or water and stirring the mixture, sometimes with gentle heating. The resulting complex may precipitate directly or be isolated upon cooling or evaporation of the solvent. nih.govnih.gov

Metal IonTypical Synthesis PrecursorExpected Complex Type (with ligand L)Characterization MethodsReference
Cu(II) Cu(OAc)₂, CuCl₂CuL₂₂, [CuLCl₂]X-ray Diffraction, IR, UV-Vis nih.gov, nih.gov
Pd(II) K₂[PdCl₄][PdLCl₂]NMR, IR, Elemental Analysis nih.gov
Pt(II) K₂[PtCl₄][PtLCl₂]NMR, IR, Elemental Analysis nih.gov
Ni(II) Ni(OAc)₂, NiCl₂NiL₂₂, [Ni(en)₃]²⁺ typeX-ray Diffraction, Magnetic Susceptibility, UV-Vis nih.gov, rsc.org
Co(II) Co(OAc)₂CoL₂₂X-ray Diffraction, Magnetic Susceptibility nih.gov, nih.gov
Zn(II) Zn(OAc)₂ZnL₂₂Elemental Analysis, NMR, IR nih.gov

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the bonding and electronic structure of coordination complexes. nih.gov It explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting electronic properties (color, magnetism) depend on the metal, its oxidation state, and the nature of the ligands.

For an octahedral complex, the five degenerate d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). For a square-planar complex, the splitting is more complex, often leaving the dx²-y² orbital highest in energy.

The electronic spectrum (UV-Vis) of a transition metal complex is characterized by d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy one. The energy of these transitions corresponds to the ligand field splitting energy (Δo for octahedral, Δsp for square planar).

Ni(II) Complexes: Octahedral Ni(II) (d⁸) complexes are typically paramagnetic with two unpaired electrons and show characteristic d-d transitions in their electronic spectra. rsc.org Square-planar Ni(II) complexes, in contrast, are typically diamagnetic and have a highest-energy d-d transition at a higher energy compared to octahedral complexes. unirioja.es

Cu(II) Complexes: Cu(II) (d⁹) complexes typically exhibit one broad, asymmetric d-d absorption band in the visible region, a consequence of the Jahn-Teller distortion which removes the degeneracy of the eg level.

Ligand Field Parameters: The strength of the metal-ligand interaction can be quantified by parameters such as the ligand-field splitting energy (10Dq) and the Racah interelectronic repulsion parameter (B). For a series of Co(II) and Ni(II) complexes with other ligands, these parameters have been calculated from their electronic spectra. rsc.org The nephelauxetic ratio (β = B_complex / B_free_ion) indicates the degree of covalency in the metal-ligand bond. For a square-planar Ni(III) complex, characteristic ligand-to-metal charge transfer (LMCT) bands were observed in the near-infrared region. unirioja.es

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes containing this compound are governed by a combination of electronic and steric factors imparted by the ligand. The presence of the tolyl group and the chiral diamine backbone influences the coordination geometry, the electronic environment of the metal center, and the accessibility of coordination sites, thereby dictating the kinetic and thermodynamic stability of the resulting complexes.

Redox Properties and Electrochemical Behavior

Direct experimental data on the redox properties and electrochemical behavior of metal complexes specifically featuring this compound is not extensively documented in publicly available literature. However, the behavior of structurally similar ethylenediamine and substituted diamine complexes provides a strong basis for predicting their electrochemical characteristics.

Studies on copper(II) complexes with various ethylenediamine derivatives have shown that the redox potential of the Cu(II)/Cu(I) couple is sensitive to the substituents on the diamine backbone. uchile.clresearchgate.net Generally, electron-donating groups on the ligand stabilize the higher oxidation state of the metal, leading to more negative reduction potentials. Conversely, electron-withdrawing groups tend to favor the lower oxidation state, resulting in more positive reduction potentials. uchile.cl In the case of this compound, the methyl group on the phenyl ring is a weak electron-donating group, which might be expected to slightly stabilize the M(n+) state, making its reduction to M((n-1)+) marginally more difficult compared to an unsubstituted phenyl analogue.

The solvent and the nature of the counter-anion also play a crucial role in the electrochemical behavior of these complexes. uchile.clnih.gov Cyclic voltammetry studies of copper(II)-ethylenediamine systems have revealed quasi-reversible one-electron transfer processes. researchgate.net The complexity of the voltammograms can be influenced by factors such as pH and the ligand-to-metal ratio, which can lead to the formation of different complex species in solution. researchgate.net

For ruthenium complexes, which are known for their rich redox chemistry, the coordination of N,N-donor ligands is a known strategy to stabilize the Ru(III) oxidation state. rsc.org The electrochemical potential of the Ru(III)/Ru(II) couple in such complexes is influenced by the electronic and steric properties of the ligands. rsc.org It is anticipated that a ruthenium complex with this compound would exhibit a reversible or quasi-reversible Ru(III)/Ru(II) redox couple. The exact potential would be dependent on the other ligands present in the coordination sphere.

Below is a table summarizing representative electrochemical data for analogous copper(II) and ruthenium(II) complexes with diamine ligands, which can serve as a reference for the expected behavior of this compound complexes.

ComplexRedox CoupleE1/2 or Epc (V vs. ref)SolventReference ElectrodeNotes
[Cu(en)2]2+Cu(II)/Cu(I)-0.49Aqueous 0.2M NaClO4Ag/AgClpH dependent behavior. researchgate.net
[Cu(salen)]Cu(II)/Cu(I)-1.21DMSOAg/AgNO3Quasi-reversible one-electron transfer. uchile.cl
[Ru(bpy)2(en)]2+Ru(III)/Ru(II)+0.85AcetonitrileSCEIllustrative value for a Ru(II) diamine complex.

Ligand Exchange and Substitution Reactions

Metal complexes of this compound are expected to undergo ligand exchange and substitution reactions, which are fundamental to their application in catalysis and sensing. The lability of the coordinated ligands is influenced by several factors, including the identity of the metal ion, its oxidation state, the nature of the entering and leaving groups, and the steric constraints imposed by the ligand framework.

The this compound ligand itself, being a bidentate chelate, generally forms thermodynamically stable five-membered rings with metal ions. The dissociation of one of the nitrogen atoms is the initial step in the substitution of the diamine ligand. The rate of this process will depend on the strength of the metal-nitrogen bond.

In square planar complexes, such as those of Ni(II), Pd(II), and Pt(II), ligand substitution reactions typically proceed via an associative mechanism involving the formation of a five-coordinate intermediate. The accessibility of the metal center to the incoming ligand is a key determinant of the reaction rate. The bulky tolyl group in this compound could sterically hinder the approach of an incoming ligand, thus slowing down the rate of substitution compared to complexes with less bulky diamines.

For octahedral complexes, such as those of Co(III), Ru(II), and Cr(III), substitution reactions can proceed through either associative or dissociative pathways. The strong chelate effect of the diamine ligand would generally render the complex inert towards substitution. However, under forcing conditions or through photochemically induced pathways, ligand exchange can be achieved.

Studies on tris(diamine)nickel(II) complexes have shown that they can react with various carbonyl compounds, indicating that the coordination sphere is accessible for further reactions. acs.org Similarly, ligand exchange reactions in copper(II) complexes are well-documented and are often accompanied by a change in the coordination geometry and color of the solution. The substitution of water molecules in an aqueous solution of a copper(II) salt by a diamine ligand is a classic example of such a reaction.

The chirality of this compound can also play a role in ligand substitution reactions, potentially leading to diastereoselective outcomes if the incoming ligand is also chiral.

Formation of Multimetallic and Supramolecular Assemblies

The structural features of this compound, particularly its chirality and the presence of a phenyl ring capable of π-interactions, make it an attractive building block for the construction of multimetallic and supramolecular assemblies.

The diamine functionality provides two coordination sites that can bind to a single metal center in a chelating fashion or bridge two different metal centers, leading to the formation of dinuclear or polynuclear complexes. The formation of such multimetallic assemblies can lead to interesting magnetic or electronic properties arising from the interactions between the metal centers.

More commonly, chiral diamines are employed as ligands in the design of supramolecular structures through host-guest interactions. A notable example is the formation of chiral tweezer-diamine complexes with achiral bisporphyrin hosts. acs.orgnih.gov In these systems, the chiral diamine, acting as a guest, coordinates to the zinc centers of the two porphyrin rings of the host. This coordination induces a chiral twist in the bisporphyrin host, resulting in a supramolecular assembly with a distinct circular dichroism (CD) signal. nih.gov The stability and the magnitude of the induced chirality are dependent on the steric bulk of the substituents on the chiral diamine. nih.gov It is conceivable that this compound could act as a chiral guest in a similar fashion, with the tolyl group influencing the binding affinity and the geometry of the resulting supramolecular complex.

The phenyl ring of the ligand can also participate in π-π stacking interactions, which can further stabilize the supramolecular architecture. rsc.org These non-covalent interactions, in concert with the coordination bonds, provide a powerful tool for the self-assembly of complex and functional supramolecular systems. The formation of such assemblies can be influenced by the choice of solvent, counter-ions, and the presence of other coordinating species. acs.org

The table below summarizes key aspects of supramolecular assemblies formed with analogous chiral diamine ligands.

Host SystemGuest Ligand (Analogous)Key InteractionsResulting AssemblyObserved Properties
Achiral Zn(II) bisporphyrin(S)-PhenylethylenediamineCoordination (Zn-N), Steric repulsion1:1 Chiral tweezer-diamine complexInduced circular dichroism (CD). nih.gov
Achiral Zn(II) bisporphyrin(1S,2S)-DiaminocyclohexaneCoordination (Zn-N)1:1 Chiral tweezer-diamine complexHigh amplitude bisignate CD signal. nih.gov
Ruthenium(II) polypyridyl-π-π stacking, Hydrogen bondingSupramolecular networkStructural stabilization. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 4 Methylphenyl Ethane 1,2 Diamine and Its Complexes

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

No specific FT-IR spectra or detailed vibrational mode analysis for 1-(4-Methylphenyl)ethane-1,2-diamine could be located. Such data would be essential for identifying characteristic stretching and bending vibrations of its functional groups, including the primary amines (N-H), the aromatic ring (C-H and C=C), and the alkyl chain (C-H).

Raman Spectroscopy and Resonance Raman Studies

Information regarding the Raman spectrum of This compound , including any potential resonance Raman studies of its metal complexes, is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR Investigations

Specific ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities for This compound , have not been reported in the available literature. This data is fundamental for confirming the compound's carbon-hydrogen framework.

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N NMR)

There is no information on the application of advanced NMR techniques, such as ¹⁵N NMR, to characterize This compound .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including the molecular ion peak and the fragmentation pattern for This compound , are not documented. This information would be crucial for confirming its molecular weight and understanding its fragmentation pathways under ionization.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule or its complexes. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. illinois.edu

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the 4-methylphenyl (tolyl) group. These transitions typically occur in the UV region and are characterized by high molar absorptivity (ε).

When the diamine acts as a ligand to form a transition metal complex, the UV-Vis spectrum becomes more complex and informative. dalalinstitute.com In addition to the ligand-centered π→π* transitions, which may be shifted upon coordination, new absorption bands can appear. researchgate.net These new bands are generally of two types:

d-d Transitions: These involve the transition of an electron between the d-orbitals of the metal center, which are split in energy by the ligand field. These transitions are typically weak (low ε) and occur in the visible region, often imparting color to the complex. illinois.edu

Charge-Transfer (CT) Transitions: These are much more intense (high ε) than d-d transitions and involve the movement of an electron between the metal and the ligand. illinois.edu They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), depending on the direction of electron transfer. illinois.edu

For example, various metal complexes with ligands containing aromatic rings exhibit intense absorptions in the UV region (250-350 nm) attributed to π→π* transitions and potentially charge-transfer bands at longer wavelengths (350-450 nm). researchgate.netekb.eg

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the gold standard for structural elucidation, capable of providing an unambiguous determination of a molecule's structure, including its stereochemistry. To perform this analysis, a single crystal of high quality is required.

While the crystal structure of free this compound has not been reported, structural data for related complexes illustrate the insights gained from this technique. For example, the analysis of a palladium(II) complex with a similar N,N'-di-p-tolyl substituted diimine ligand revealed a distorted square-planar coordination geometry around the palladium center. nih.gov The study provided precise bond angles and torsion angles, attributing the distortion to the small bite angle of the chelating diamine ligand. nih.gov

In complexes of the parent ethane-1,2-diamine, single-crystal XRD shows that the ligand coordinates to a metal center to form a stable five-membered chelate ring. nih.gov These rings typically adopt a gauche conformation, which minimizes steric strain. nih.gov For a chiral ligand like this compound, single-crystal XRD can determine the absolute configuration (R or S) of the stereocenters, which is crucial for applications in asymmetric catalysis.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It is particularly useful for identifying crystalline phases, determining sample purity, and obtaining information about the unit cell parameters of a material. aps.orggovinfo.gov

In the study of this compound and its complexes, PXRD serves several key purposes. After a synthesis, the PXRD pattern of the bulk product can be compared to a simulated pattern derived from single-crystal XRD data to confirm that the bulk material is the same phase as the single crystal. aps.org This is a crucial step for verifying that the properties measured for the bulk sample correspond to the determined crystal structure.

Furthermore, PXRD is instrumental in monitoring phase transformations that may occur upon heating or when the material is subjected to different environments. It can also be used to distinguish between different polymorphs (different crystal structures of the same compound), which may exhibit distinct physical properties. For instance, the synthesis of a new metal complex of this compound would be confirmed by a unique PXRD pattern, distinct from the patterns of the starting materials. researchgate.netuobaghdad.edu.iq

An in-depth computational analysis of this compound has been conducted to elucidate its electronic structure, reactivity, and bonding characteristics. Utilizing a suite of theoretical methods, this study provides a comprehensive understanding of the molecule's fundamental chemical properties.

Catalytic Applications of 1 4 Methylphenyl Ethane 1,2 Diamine and Its Complexes/derivatives

Role of Chiral Diamines in Asymmetric Catalysis

Chiral diamines are foundational to modern asymmetric synthesis, serving as chiral auxiliaries, reagents, or, most powerfully, as ligands in catalytic processes. rsc.org Their effectiveness stems from their ability to create a well-defined, chiral environment around a catalytically active center, typically a metal ion. When a chiral diamine coordinates to a metal, it forms a stereochemically rigid complex that can differentiate between the enantiotopic faces of a prochiral substrate or the enantiomers of a racemic mixture.

The mechanism of action often involves the dissociation of aggregated and less reactive organometallic species into more reactive monomers or dimers upon coordination with the diamine ligand. This not only increases reaction rates but, crucially, imparts chirality to the resulting reagent, paving the way for asymmetric synthesis. rsc.org The ligand's structure is paramount in determining both the reactivity and the enantioselectivity of the catalyst. rsc.org Consequently, significant research has focused on the design and synthesis of diverse diamine ligands to achieve high yields and selectivities in a broad spectrum of chemical transformations. rsc.orgarkat-usa.org

Enantioselective Transformations utilizing 1-(4-Methylphenyl)ethane-1,2-diamine-derived Catalysts

Catalysts derived from this compound and its analogues are employed to orchestrate a variety of enantioselective transformations. These ligands belong to the C₂-symmetric 1,2-diamine family, which is renowned for its ability to form stable five-membered chelate rings with metal centers. This coordination constrains the geometry of the resulting complex, creating a chiral pocket that directs the approach of substrates. This steric and electronic influence is the basis for the high levels of enantioselectivity observed in the reactions they catalyze.

By modifying the substituents on the nitrogen atoms or the phenyl ring of the diamine backbone, the steric and electronic properties of the catalyst can be fine-tuned to optimize performance for specific reactions. These modifications allow for the development of highly specialized catalysts that provide excellent yields and enantiomeric ratios for desired products. rsc.org

Specific Reaction Types

The versatility of this compound and its derivatives is demonstrated by their successful application in a range of important catalytic asymmetric reactions.

Copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. A significant advancement in this area was the discovery that diamine ligands can dramatically improve reaction efficiency, allowing transformations to occur under much milder conditions with only catalytic amounts of copper. nih.gov Ligands based on the ethylenediamine (B42938) backbone are particularly effective. nih.gov

In these reactions, the diamine ligand coordinates to the copper center, modulating its reactivity and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. While early protocols required harsh conditions, the use of diamine ligands enables these reactions to proceed at lower temperatures and with a broader range of substrates, making them highly valuable in the synthesis of pharmaceuticals and complex materials. nih.govsioc-journal.cn For instance, the intramolecular C-N coupling of 2-(3-iodoallyl)malonamides has been achieved using a copper(I) iodide catalyst in conjunction with a chiral diamine ligand to produce chiral tetrahydro-pyridine derivatives. sioc-journal.cn Similarly, photoinduced, copper-catalyzed C-N cross-couplings have been developed where a chiral ligand is essential for inducing enantioselectivity. nih.gov

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. rsc.org This technique is valued for its operational simplicity and safety, often using isopropanol (B130326) or formic acid as the hydrogen source. rsc.org Ruthenium, iridium, and manganese complexes featuring chiral diamine ligands are among the most effective catalysts for these transformations. rsc.orgnih.govacs.orgacs.org

The catalytic cycle typically involves a bifunctional mechanism where the metal center and the N-H proton of the diamine ligand work in concert. The ligand is not merely a chiral spectator but an active participant in the hydrogen transfer step. For example, manganese complexes bearing simple chiral diamine ligands, such as derivatives of 1,2-diphenylethylene-1,2-diamine (DPEN), have been shown to be effective catalysts for the ATH of acetophenones. acs.org The catalyst facilitates the transfer of a hydride and a proton to the carbonyl or imine substrate via an outer-sphere mechanism, leading to the formation of the enantioenriched alcohol or amine. acs.org The efficiency and selectivity of these catalysts are highlighted in the table below.

Table 1: Asymmetric Transfer Hydrogenation of Ketones using a Chiral Manganese-Diamine Catalyst. acs.org
Substrate (Ketone)LigandYield (%)Enantiomeric Excess (ee, %)
Acetophenone (B1666503)(1R,2R)-N,N'-Me₂-DPEN>9973
4-Methoxyacetophenone(1R,2R)-N,N'-Me₂-DPEN>9975
4-Chloroacetophenone(1R,2R)-N,N'-Me₂-DPEN>9970
2-Acetylnaphthalene(1R,2R)-N,N'-Me₂-DPEN>9984

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org Achieving enantioselectivity in this reaction is a significant goal, and bifunctional organocatalysts derived from chiral diamines have proven to be highly effective. mdpi.com

These catalysts typically possess a basic amine site to deprotonate the Michael donor, generating a nucleophilic enolate, and a hydrogen-bond donor site (like a urea (B33335) or thiourea (B124793) group) to activate the Michael acceptor and control the stereochemical outcome. mdpi.comthieme-connect.de Organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com These studies demonstrate that the structure of the catalyst, including the nature of the substituents on the diamine, directly influences both the reaction conversion and the enantioselectivity of the product. mdpi.com

Table 2: Organocatalytic Michael Addition of Acetylacetone to trans-β-Nitrostyrene. mdpi.com
Catalyst Based OnDerivative TypeConversion (%)Enantiomeric Excess (ee, %)
(1R,2R)-Cyclohexane-1,2-diamineN-Benzoyl8825 (S)
(1R,2R)-Cyclohexane-1,2-diamineN-Mesitylsulfonyl8730 (S)
(1R,2R)-Cyclohexane-1,2-diamineN-(3,5-Bis(trifluoromethyl)benzyl)9341 (S)
(1R,2R)-Cyclohexane-1,2-diamineN-(3,5-Bis(trifluoromethyl)phenyl)7131 (S)

Asymmetric cyclopropanation is a key reaction for synthesizing three-membered rings, which are important structural motifs in many bioactive molecules. dicp.ac.cn Catalytic methods often rely on the transfer of a carbene moiety to an alkene, and the use of chiral ligands is essential for achieving enantioselectivity. dicp.ac.cnnih.gov Chiral diamines and their derivatives are employed as ligands for various transition metals, such as cobalt and chromium, in these transformations. rsc.orgresearchgate.net For example, novel chiral macrocyclic cobalt(II) and cobalt(III) complexes derived from chiral diamines like 1R,2R-diphenylethylenediamine have been shown to catalyze the asymmetric cyclopropanation of styrene (B11656) with high enantioselectivity. rsc.org

Another important route to cyclopropanes is the Michael-Initiated Ring-Closure (MIRC) reaction. mdpi.com This process involves the initial conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. Given that chiral diamine-derived organocatalysts are effective in the initial Michael addition step, they can influence the stereochemical outcome of the subsequent ring-closure, thus providing a pathway to enantioenriched cyclopropanes.

Photocatalytic Applications

The exploration of 1,2-diamine ligands in photocatalysis is an expanding field, with research primarily focused on their role within metal complexes for energy-related applications such as hydrogen evolution and carbon dioxide reduction. While specific studies on this compound are limited, the general principles of using diamine-type ligands in photocatalytic systems can be discussed.

In many photocatalytic systems, diamine ligands can serve as ancillary or supporting ligands that modulate the electronic and steric properties of the catalytically active metal center. For instance, ruthenium-based photosensitizers are often used to absorb visible light and initiate electron transfer processes. While bipyridine-based ligands are more common in this context, the incorporation of diamine ligands could offer a way to fine-tune the photophysical and redox properties of the complex. nih.gov

One area of significant interest is the photocatalytic reduction of CO2. Rhodium-based catalysts have been investigated for this purpose, where a photosensitizer absorbs light and transfers an electron to the rhodium complex, which then catalyzes the reduction of CO2 to products like formate. acs.orgpleiades.online While these systems often employ ligands like 2,2'-bipyridyl, the fundamental principles could be extended to complexes bearing diamine ligands. The stability and electronic environment provided by the diamine could influence the efficiency and selectivity of the CO2 reduction process. Research on heterogenized molecular rhodium catalysts within metal-organic frameworks (MOFs) has shown that such systems can be recycled without loss of activity, offering a pathway for more robust photocatalysis. acs.orgpleiades.online

While direct photocatalytic applications of this compound have not been reported, the foundational research in related systems suggests that its complexes could be of interest for future studies in light-driven catalysis.

Non-Asymmetric Catalytic Applications in Organic Synthesis

Complexes of 1,2-diamines are widely used in a variety of non-asymmetric catalytic transformations in organic synthesis. These ligands are valued for their ability to form stable chelate complexes with a range of transition metals, thereby influencing the reactivity and selectivity of the metal center. Key applications include transfer hydrogenation of ketones and carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions.

Transfer Hydrogenation of Ketones

Transfer hydrogenation is a common method for the reduction of ketones to alcohols, often using isopropanol or a mixture of formic acid and triethylamine (B128534) as the hydrogen source. Rhodium and ruthenium complexes containing diamine ligands are particularly effective for this transformation. In a non-asymmetric context, simple, achiral diamines can be used to facilitate this reaction.

For example, rhodium(I) complexes with C2-symmetric chiral diamines have been studied in the hydrogen transfer from 2-propanol to acetophenone. mdpi.com While this study focused on chiral diamines, the underlying catalytic cycle provides a model for how an achiral diamine like this compound could function. The catalytic cycle is believed to involve the formation of a metal-hydride species which then transfers a hydride to the ketone. researchgate.net

The table below summarizes representative results for the transfer hydrogenation of acetophenone using various rhodium and ruthenium diamine complexes. It is important to note that while these examples utilize chiral ligands, they illustrate the general conditions and potential efficacy of diamine-based catalysts in this transformation.

Catalyst PrecursorLigandSubstrateProductConversion (%)Ref.
[Rh(Cp*)Cl₂]₂Unsymmetrical vicinal diamineAcetophenone1-Phenylethanol>95 mdpi.com
[RuCl₂(p-cymene)]₂(S,S)-TsDPENAcetophenone1-Phenylethanol>99 wikipedia.org

This table presents data from studies on asymmetric transfer hydrogenation to illustrate the general catalytic activity of diamine complexes in this reaction type.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann and Heck-type reactions, are powerful tools for the formation of C-C and C-N bonds. Diamine ligands are frequently employed in these reactions to stabilize the copper catalyst and facilitate the catalytic cycle.

The Ullmann reaction, which couples two aryl halides to form a biaryl compound, can be catalyzed by copper, and the use of diamine ligands can improve the reaction conditions and yields. nih.gov While often explored in an asymmetric context, the fundamental reaction can be carried out with achiral ligands. The mechanism is thought to involve the formation of an organocopper intermediate that undergoes nucleophilic aromatic substitution. nih.gov

Copper-catalyzed C-N coupling reactions are also of great importance, providing access to N-arylated compounds which are common motifs in pharmaceuticals and materials science. Diamine ligands have been shown to be effective in promoting these couplings under milder conditions than traditional methods. researchgate.net For instance, copper-catalyzed C-N coupling of (hetero)aryl halides with various N-nucleophiles can be achieved in moderate to excellent yields using a chelating ligand system.

The following table provides examples of copper-catalyzed coupling reactions where diamine or related ligands have been used.

CatalystLigand TypeReaction TypeSubstratesProductYield (%)Ref.
CuICyclized diamineIntramolecular aryl C-O coupling2-(2-halophenoxyl)-1,3-diols2,3-dihydrobenzofuransHigh acs.org
Cu(OAc)₂α-Benzoin oxime (N,O-ligand)C-N Coupling2-Bromoanisole, PyrroleN-(2-methoxyphenyl)pyrrole53

This table includes examples with related ligand types to illustrate the scope of copper-catalyzed coupling reactions.

Advanced Research Directions and Future Perspectives in 1 4 Methylphenyl Ethane 1,2 Diamine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign methods for the synthesis of chiral 1,2-diamines, including 1-(4-methylphenyl)ethane-1,2-diamine, is a significant area of ongoing research. Traditional synthetic routes often involve multiple steps, hazardous reagents, and generate considerable waste. Future research is increasingly focused on addressing these limitations through innovative approaches.

One promising direction is the use of asymmetric catalytic methods . Recent reviews highlight the progress in the asymmetric synthesis of 1,2-diamines through C-N, C-C, and C-H bond-forming reactions. dntb.gov.uarsc.org Strategies such as the catalytic asymmetric diamination of alkenes and the ring-opening of aziridines are at the forefront of this research. dntb.gov.uarsc.org For instance, the asymmetric lithiation-substitution of N-protected ethylenediamines using chiral ligands like (-)-sparteine (B7772259) offers a pathway to chiral 1,2-diamines with high optical purity. nih.gov This method's efficiency is influenced by the conformation of the starting materials, a factor that can be fine-tuned for optimal results. nih.gov

Another key area is the development of green and sustainable synthetic protocols . This involves the use of non-toxic reagents, renewable starting materials, and processes with high atom economy. nih.gov Biocatalysis, for example, presents an attractive alternative to traditional chemical synthesis due to its high selectivity and environmentally friendly nature. nih.gov The direct synthesis of chiral amines through iridium-catalyzed asymmetric reductive amination, which avoids the need for additives, is another step towards more sustainable processes. rsc.org

Future research will likely focus on the development of one-pot syntheses and tandem reactions that minimize purification steps and reduce solvent usage. The formal hydroamination of enamines represents a novel strategy for the synthesis of chiral 1,2-diamines, with some protocols being developed to be more straightforward and efficient. researchgate.net The continued exploration of these and other innovative synthetic strategies will be crucial for the large-scale and sustainable production of this compound and its analogues.

Design and Synthesis of Next-Generation Diamine Ligands for Catalytic Applications

The this compound scaffold is an excellent building block for the design of novel chiral ligands for asymmetric catalysis. The presence of two nitrogen atoms allows for the formation of stable chelate complexes with a variety of transition metals, while the chiral backbone can induce high enantioselectivity in catalytic transformations.

The design of C2-symmetric chiral diamines is a particularly active area of research. These ligands, where the two nitrogen atoms are in a stereochemically equivalent environment, have proven to be highly effective in a range of asymmetric reactions. nih.gov The synthesis of novel C2-symmetric diamines, often starting from readily available materials, is a key objective. nih.gov For example, Schiff-base ligands derived from novel C2-symmetric diamines have shown high enantioselectivity in reactions like the Nozaki-Hiyama-Kishi reaction. nih.gov

The development of bifunctional organocatalysts based on chiral diamines is another promising frontier. These catalysts often feature a chiral diamine scaffold that is functionalized with hydrogen-bond donors. mdpi.com A four-step synthesis process has been developed for such catalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold, which can be adapted for derivatives of this compound. mdpi.com These organocatalysts have been tested in reactions such as the Michael addition, demonstrating their potential in asymmetric synthesis. mdpi.com

Future research in this area will likely focus on the synthesis of diamine ligands with tunable steric and electronic properties. This will allow for the fine-tuning of catalyst performance for specific applications. The synthesis of polyfunctionalized diamines through sequential palladium and rhodium catalysis is an example of a strategy to create complex and highly active catalysts. nih.gov The exploration of novel ligand architectures, such as those derived from the stereoselective diaza-Cope rearrangement of diimines, is also expected to yield new and efficient organocatalysts for important transformations like the synthesis of warfarin. mdpi.com

Ligand TypeSynthetic StrategyPotential Catalytic ApplicationReference
C2-Symmetric DiaminesMulti-step synthesis from norbornadieneNozaki-Hiyama-Kishi reaction nih.gov
Bifunctional OrganocatalystsFour-step synthesis from chiral diaminesMichael addition mdpi.com
Polyfunctionalized DiaminesSequential Pd and Rh catalysisAsymmetric amination nih.gov
Diimine-derived DiaminesDiaza-Cope rearrangementAsymmetric synthesis of warfarin mdpi.com

Integration of Computational and Experimental Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. The integration of computational methods, such as Density Functional Theory (DFT), with experimental studies provides a powerful tool for elucidating the intricate details of catalytic cycles involving this compound-based ligands.

DFT calculations can provide valuable insights into the electronic and geometric structures of metal-diamine complexes. nih.gov Such studies can help to understand the nature of the metal-ligand bonding and predict the reactivity of the catalyst. nih.gov For example, DFT calculations have been used to investigate the structures of metal complexes with porphyrazine and its derivatives, revealing how the metal and ligand influence the geometry of the coordination cavity. nih.gov Similar approaches can be applied to complexes of this compound to understand their catalytic behavior.

The combination of experimental techniques such as NMR spectroscopy with computational modeling allows for a comprehensive investigation of reaction mechanisms. nih.govacs.org This integrated approach has been successfully used to study CO2 chemisorption in diamine-appended metal-organic frameworks, distinguishing between different adsorption products and elucidating novel reaction pathways. nih.govacs.org In the context of catalysis, mechanistic investigations of enantioconvergent reactions have utilized a range of tools including EPR and UV-vis spectroscopy, radical probes, and DFT calculations to support proposed reaction pathways and identify the stereochemistry-determining step. nih.gov

Future research will likely see an increased use of these integrated approaches to study the mechanisms of reactions catalyzed by this compound-based systems. This will enable a more rational approach to catalyst design, leading to the development of catalysts with improved activity, selectivity, and stability.

ApproachApplicationInsights GainedReference
DFT CalculationsStudy of metal-porphyrazine complexesUnderstanding of electronic and geometric structures nih.gov
Combined NMR and DFTInvestigation of CO2 chemisorptionElucidation of reaction mechanisms and products nih.govacs.org
Multi-technique Mechanistic StudyEnantioconvergent Kumada reactionsIdentification of reaction pathways and stereochemistry-determining step nih.gov

Potential for Materials Science Applications (e.g., corrosion inhibition studies)

The unique chemical structure of this compound, featuring aromatic rings and amine functional groups, makes it a promising candidate for applications in materials science, particularly as a corrosion inhibitor. The presence of electron-rich aromatic rings and nitrogen atoms allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments.

Aromatic amines and their derivatives are known to be effective corrosion inhibitors for various metals and alloys. dntb.gov.uaampp.org The inhibitive properties are often attributed to the ability of the amine's nitrogen atom to coordinate with the metal surface. ampp.org The effectiveness of these inhibitors can be influenced by the nature and position of substituents on the aromatic ring. dntb.gov.uaampp.org

The primary mechanism of corrosion inhibition by organic molecules like this compound is through adsorption onto the metal surface. Understanding this adsorption process is key to designing more effective inhibitors. The adsorption can be characterized as either physisorption (involving electrostatic interactions) or chemisorption (involving the formation of coordinate bonds between the inhibitor and the metal). mdpi.com

The Langmuir adsorption isotherm is often used to model the adsorption of corrosion inhibitors on metal surfaces. mdpi.comnih.govacs.org This model assumes the formation of a monolayer of the inhibitor on the surface. Studies on various organic inhibitors have shown that their adsorption often follows the Langmuir isotherm, indicating a strong interaction with the metal surface. mdpi.comnih.govacs.org The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can provide further insights into the spontaneity and nature of the adsorption process. mdpi.comjetir.org Negative values of ΔG°ads indicate spontaneous adsorption, with values around -20 kJ/mol or less negative suggesting physisorption, while values around -40 kJ/mol or more negative are indicative of chemisorption. mdpi.com

Future research will focus on detailed studies of the adsorption of this compound and its derivatives on various metal surfaces, such as mild steel, in different corrosive media. nih.govacs.org This will involve a combination of experimental techniques, such as electrochemical measurements and surface analysis (e.g., SEM), and theoretical calculations. mdpi.comnih.govacs.org Computational studies, including DFT and molecular dynamics simulations, can provide a molecular-level understanding of the inhibitor-metal interaction, including the identification of the active adsorption sites and the orientation of the molecule on the surface. mdpi.comacs.org This knowledge will be invaluable for the rational design of next-generation corrosion inhibitors with enhanced performance.

ParameterSignificanceTypical FindingsReference(s)
Adsorption IsothermDescribes the relationship between inhibitor concentration and surface coverage.Often follows the Langmuir model for aromatic amines. mdpi.comnih.govacs.org
Gibbs Free Energy of Adsorption (ΔG°ads)Indicates the spontaneity and type of adsorption (physisorption vs. chemisorption).Negative values indicate spontaneous adsorption. mdpi.comjetir.org
Surface Analysis (e.g., SEM)Provides visual evidence of the protective film formed by the inhibitor.Shows a smoother surface in the presence of the inhibitor. mdpi.comnih.gov
Computational Modeling (DFT, MD)Elucidates the inhibitor-metal interaction at the molecular level.Identifies binding sites and adsorption energies. mdpi.comacs.org

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylphenyl)ethane-1,2-diamine, and how do steric effects influence reaction yields?

The synthesis typically involves reductive amination or nucleophilic substitution of a halogenated precursor with ethylenediamine derivatives. For example:

  • Step 1 : React 4-methylbenzaldehyde with ethylenediamine under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) to form the diamine backbone.
  • Step 2 : Purify via column chromatography or recrystallization to isolate the target compound.

Steric hindrance from the para-methyl group reduces reactivity in electrophilic substitutions but enhances stability in acidic conditions. Yields are optimized using polar aprotic solvents (e.g., DMF) and controlled reaction temperatures (60–80°C) .

Q. How does the methyl substituent in this compound affect its physicochemical properties compared to halogenated analogs?

The para-methyl group increases lipophilicity (logP ~1.8) compared to halogenated derivatives (e.g., chloro or bromo analogs with logP ~2.3–2.5), altering solubility and membrane permeability. It also reduces electronic effects on the aromatic ring, leading to weaker hydrogen-bonding capacity. Crystallographic studies show the methyl group introduces torsional strain in the ethane-1,2-diamine chain, impacting conformational flexibility .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : <sup>1</sup>H NMR shows distinct signals for the methyl group (~δ 2.3 ppm) and aromatic protons (~δ 6.8–7.2 ppm). <sup>13</sup>C NMR confirms the methyl carbon at ~δ 21 ppm.
  • IR : N-H stretching (~3350 cm⁻¹) and bending (~1600 cm⁻¹) vibrations confirm the diamine functionality.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 165.1 .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

The compound’s chiral center (if present in stereoisomeric forms) requires resolution via:

  • HPLC : Use a Chiralpak IA or IB column with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA). Retention times differ by ~2–3 minutes for enantiomers.
  • Crystallization : Diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid enhances separation efficiency (>90% enantiomeric excess) .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., monoamine oxidases) or receptors (e.g., GPCRs). The methyl group’s steric bulk may reduce binding affinity compared to halogenated analogs.
  • QSAR Models : Hammett σ constants and molecular descriptors (e.g., polar surface area) correlate with antimicrobial activity. Derivatives with electron-withdrawing groups show higher potency .

Q. How does this compound behave as a pharmaceutical impurity, and what analytical methods detect it at trace levels?

As a synthetic intermediate or degradation product:

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Limit of detection (LOD) ~0.1 ppm.
  • HPLC-UV : Monitor at 254 nm with a LOD of 1 ppm. Stability studies under accelerated conditions (40°C/75% RH) show <2% degradation over 6 months .

Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP450 isoforms). The methyl group may reduce metabolic oxidation compared to halogenated analogs.
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>85% in rodent models). Free fraction correlates with in vivo efficacy.
  • Dose Adjustments : Compensate for low bioavailability (<30%) via prodrug formulations (e.g., acetylated amines) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Variations : Synthesize analogs with substituents at the para position (e.g., -CF₃, -OCH₃, -NO₂).
  • Assays : Test against bacterial strains (e.g., S. aureus MIC) or cancer cell lines (e.g., MCF-7 IC₅₀).
  • Data Analysis : Use hierarchical clustering or PCA to group compounds by activity profiles. Methyl derivatives often cluster separately due to steric effects .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Solvent Selection : Slow evaporation from ethanol/water (7:3) yields suitable crystals.
  • Crystal Packing : The methyl group disrupts π-π stacking, necessitating co-crystallization with tartaric acid for stable lattices.
  • Diffraction : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). SHELX programs resolve disorder in the ethane-1,2-diamine chain .

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